2,3,4,5-Tetramethylthiophene

Beschreibung

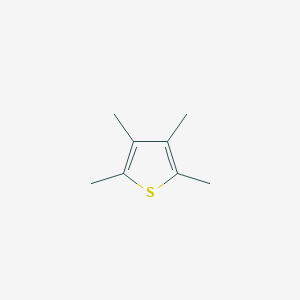

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3,4,5-tetramethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-5-6(2)8(4)9-7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYULAUPEFMQEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162870 | |

| Record name | Thiophene, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14503-51-6 | |

| Record name | Tetramethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14503-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014503516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,5 Tetramethylthiophene and Its Derivatives

Alkylation and Methylation Strategies

Alkylation and methylation are fundamental strategies for the synthesis of 2,3,4,5-tetramethylthiophene. These methods typically involve the introduction of methyl groups onto a thiophene (B33073) core, either through direct reaction with methylating agents or via metallated intermediates.

Reaction of Thiophene with Methylating Agents in Catalytic Systems

The direct methylation of the thiophene ring can be achieved using various methylating agents in the presence of suitable catalysts. While the exhaustive methylation to yield this compound in a single step from unsubstituted thiophene is challenging due to regioselectivity issues, the alkylation of substituted thiophenes is a common approach.

One effective method involves the use of phase-transfer catalysis. For instance, the alkylation of acetylthiophenes with alkyl iodides has been demonstrated in a benzene/solid potassium hydroxide (B78521) system using 18-crown-6 (B118740) as a phase-transfer catalyst, affording di-C-alkylated products in satisfactory yields. researchgate.net Another approach utilizes boron trifluoride and its complexes as catalysts for the alkylation of thiophene and its alkyl derivatives with agents like alkyl halides or alcohols. google.com This method is advantageous as it often avoids the significant resinification of the thiophene reactant that can occur with other strong Lewis acids like aluminum halides. google.com

A specific route to this compound involves the reduction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene. This precursor is synthesized by the reaction of 2,5-dimethylthiophene (B1293386) with sym-trioxane in the presence of concentrated hydrochloric acid saturated with HCl gas. The subsequent reduction of the bis(chloromethyl) derivative with either tin(II) chloride or lithium aluminum hydride yields this compound. sciencemadness.org

Table 1: Synthesis of this compound via Reduction

| Precursor | Reducing Agent | Yield | Reference |

| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | Tin(II) Chloride (SnCl₂) | 54% | sciencemadness.org |

| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | Lithium Aluminum Hydride (LiAlH₄) | - | sciencemadness.org |

Metallation of Brominated Thiophenes Followed by Methylation

A highly effective and widely used method for the synthesis of this compound involves the metallation of a perbrominated thiophene precursor, followed by quenching with an electrophilic methylating agent. This strategy offers excellent control over the regiochemistry of methylation.

The synthesis starts with 2,3,4,5-tetrabromothiophene, which is prepared by the bromination of thiophene. scispace.com This polyhalogenated thiophene is then treated with an organolithium reagent, typically n-butyllithium, at low temperatures to induce a bromine-lithium exchange at all four positions. The resulting tetralithiated thiophene intermediate is then reacted with a methylating agent, such as dimethyl sulfate, to afford this compound. scispace.comresearchgate.net This method has been successfully applied to synthesize various poly- and trimethyl-substituted thiophenes by starting with the appropriately brominated thiophene precursors. scispace.com

Table 2: Synthesis of Polymethylthiophenes from Brominated Precursors

| Starting Material | Reagents | Product | Reference |

| 2,3,4,5-Tetrabromothiophene | 1) n-Butyllithium 2) Dimethyl sulfate | This compound | scispace.com |

| 2,3,5-Tribromothiophene | 1) n-Butyllithium 2) Dimethyl sulfate | 2,3,5-Trimethylthiophene | scispace.com |

| 2,3,4-Tribromothiophene | 1) n-Butyllithium 2) Dimethyl sulfate | 2,3,4-Trimethylthiophene | scispace.com |

| 3,4-Dibromothiophene | 1) n-Butyllithium 2) Dimethyl sulfate | 3,4-Dimethylthiophene | scispace.com |

Advanced Synthetic Approaches to Functionalized Tetramethylthiophene Derivatives

Beyond the direct synthesis of this compound, significant effort has been dedicated to developing advanced methods for preparing its functionalized derivatives, which are crucial for various applications.

Synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene from Polybrominated Thiophenes

Functionalized derivatives, such as silylated tetramethylthiophenes, are of interest for their electronic properties. The synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene, the first 2,3,4,5-tetrasilylthiophene, was achieved through the reaction of 2,3,4,5-tetrabromothiophene with chlorodimethylsilane. This reaction is carried out in the presence of magnesium and a catalytic amount of copper(I) cyanide. The product was obtained in an 18% yield, alongside a significant amount of 2,3,5-tris(dimethylsilyl)thiophene. The presence of the dimethylsilyl groups has a considerable effect on the structure and electronic properties of the thiophene ring.

One-Pot Synthetic Routes for Tetramethylthiophene Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for other thiophene derivatives highlight the potential of this approach.

For example, a one-pot synthesis of 2,5-disubstituted thiophenes has been developed from readily available 3,5-dihydro-1,2-dioxines. researchgate.net This reaction proceeds through an initial Kornblum–de la Mare rearrangement to form a 1,4-diketone in situ, which then undergoes condensation with a sulfur source. researchgate.net Another one-pot method involves the synthesis of dithiophene derivatives from dipropargyl sulfide (B99878) through a process that includes both isomerization and dimerization stages. informahealthcare.com Furthermore, a one-pot successive cyclization-alkylation strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes. nih.gov This method utilizes iodine as both an electrophile for cyclization and a catalyst for the subsequent alkylation of 1,3-dicarbonyl compounds. nih.gov These examples demonstrate the power of one-pot methodologies in constructing complex thiophene-based structures.

Electrochemical Synthesis Methods for Thiophene Derivatives

Electrochemical methods provide an alternative and often environmentally benign route for the synthesis and functionalization of thiophene derivatives. The electrooxidation of tetramethylthiophene in methanol (B129727) containing sodium cyanide has been shown to produce 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile and 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile in 21% and 25% yields, respectively. researchgate.net A small amount of 2-methoxymethyl-3,4,5-trimethylthiophene was also formed in this reaction. researchgate.net This demonstrates that electrochemical methods can be used to introduce new functional groups onto the tetramethylthiophene core.

Advanced Reactivity and Reaction Mechanisms of 2,3,4,5 Tetramethylthiophene

Electrophilic and Nucleophilic Substitution Reactions

The distribution of electron density in the 2,3,4,5-tetramethylthiophene ring, governed by the four methyl substituents, dictates the preferred sites for chemical attack. Computational studies have elucidated the most probable locations for both electrophilic and nucleophilic substitutions.

In electrophilic substitution reactions, the attack preferentially occurs at the carbon atoms adjacent to the sulfur heteroatom. Theoretical calculations predict that the C2 and C5 positions are the most favorable sites for electrophilic attack. univ-biskra.dz This selectivity is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the Wheland intermediate) formed during the reaction. The electron-donating methyl groups further increase the electron density at these alpha-carbons, making them more attractive to electrophiles.

Conversely, for nucleophilic attacks, the preferential sites are the C3 and C4 positions. univ-biskra.dz These positions, beta to the sulfur atom, are comparatively more electron-deficient than the alpha-carbons. When this compound is coordinated to a metal center, forming a cationic complex, it becomes susceptible to nucleophilic attack. For instance, in dicationic ruthenium complexes of tetramethylthiophene, nucleophiles such as ethoxide and hydride add exclusively at the C2 position of the thiophene (B33073) ring. ucl.ac.uk

Protonation Studies and Mechanisms

The high electron density of this compound makes it sufficiently basic to be protonated by strong acids, leading to the formation of stable cationic species.

In the presence of superacid systems, such as a mixture of hydrogen chloride (HCl) and titanium tetrachloride (TiCl₄) in dichloromethane, this compound readily undergoes protonation. illinois.edu This reaction yields stable crystalline salts of the protonated cation, specifically [2-HC₄Me₄S⁺]. illinois.edu NMR analysis confirms that protonation occurs selectively at the C2 position. illinois.edu The resulting salt, isolated and characterized by X-ray crystallography, was identified as [2-HC₄Me₄S⁺][Ti₂Cl₉⁻]. illinois.edu This was the first structural analysis of a protonated thiophene. illinois.edu

The crystal structure of the [2-HC₄Me₄S⁺] cation reveals significant changes in the geometry of the thiophene ring upon protonation. illinois.edu The C2 carbon, where the proton has added, becomes tetrahedral. illinois.edu This alters the bond lengths within the ring, indicating a loss of aromaticity. The bonds connected to the newly tetrahedral carbon (C2-C3 and C2-S) are elongated, approaching the lengths of single bonds. illinois.edu In contrast, the rest of the carbon-sulfur framework displays a diene-like character with alternating bond lengths. illinois.edu Notably, the C4-S bond is shorter than that in neutral thiophene, suggesting an enhanced pi-interaction between sulfur and carbon. illinois.edu

| Bond | Bond Length (Å) | Comparison to Neutral Thiophene (Å) |

|---|---|---|

| C2-S | 1.804(5) | ~1.71 (Longer) |

| C2-C3 | 1.474(7) | ~1.37 (Longer) |

| C4-S | 1.673(5) | ~1.71 (Shorter) |

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, often facilitated by electrochemical methods or through coordination to transition metals.

The electrooxidation of this compound in methanol (B129727) with sodium cyanide as the electrolyte results in 2,5-addition products rather than simple substitution. psu.edu This reaction, which involves a two-electron transfer, generates dihydrothiophene derivatives. psu.edu

| Product Name | Yield | Notes |

|---|---|---|

| 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile | 21% | cis/trans ratio = 0.7 |

| 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile | 25% | cis/trans ratio = 2.2 |

| 2-methoxymethyl-3,4,5-trimethylthiophene | Small amount | - |

Oxidation can also occur at the sulfur atom, particularly when the thiophene is coordinated to a metal. The neutral rhodium complex, CpRh(TMT), reacts with molecular oxygen to form the corresponding thiophene S-oxide complex, CpRh(TMTO). illinois.educonsensus.app This highlights how metal coordination can facilitate the oxidation of the otherwise stable thiophene ring. consensus.app

Reduction of this compound is typically observed when it is part of a cationic metal complex. The chemical reduction of dicationic rhodium and ruthenium complexes, such as [Cp*Rh(TMT)]²⁺ and [Ru(TMT)₂]²⁺, with cobaltocene (B1669278) leads to the formation of neutral η⁴-thiophene complexes. illinois.eduresearchgate.net In these reduced species, the thiophene ligand is no longer bonded through all five ring atoms but through the four carbon atoms, indicating a change in the hapticity and a disruption of the aromatic system. illinois.edu

Electrooxidation Reactions and Side-Chain Oxidation Products

The electrochemical oxidation of this compound (TMT) demonstrates a propensity for both addition to the thiophene ring and oxidation of the methyl substituents. The product distribution is highly dependent on the electrolyte and solvent system used during the reaction.

When TMT is subjected to electrooxidation in methanol containing sodium cyanide, the reaction yields a mixture of 2,5-addition products. researchgate.netpsu.edu These include 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile and 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile. researchgate.netpsu.edu Alongside these ring-addition products, a minor amount of a side-chain oxidation product, 2-methoxymethyl-3,4,5-trimethylthiophene, is also formed. researchgate.netpsu.edu The mechanism is proposed to proceed via an initial electron transfer from the TMT molecule to form a cation radical, followed by a rapid chemical reaction with the nucleophiles present (cyanide and methoxide (B1231860) ions). psu.edu

In a different electrolyte system, such as methanol containing sodium methoxide, the anodic oxidation of TMT produces a 30% yield of the corresponding 2,5-dimethoxy adducts as an isomeric mixture (40% cis, 60% trans). rsc.org Similar to the cyanation reaction, side-chain oxidation products are also observed. rsc.org Unlike the adducts from 2,5-dimethylthiophene (B1293386), the 2,5-dimethoxy adduct of TMT is stable during gas-liquid chromatography (GLC) analysis. rsc.org However, in a CDCl3 solution, these dimethoxy adducts can transform into the corresponding 2-(methoxymethyl)thiophene. rsc.org

The table below summarizes the major products obtained from the electrooxidation of this compound under different conditions.

| Electrolyte/Solvent | Product | Yield | Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| NaCN/MeOH | 2,5-dihydro-2,3,4,5-tetramethylthiophene-2,5-dicarbonitrile | 21% | 0.7:1 | researchgate.netpsu.edu |

| NaCN/MeOH | 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile | 25% | 2.2:1 | researchgate.netpsu.edu |

| NaCN/MeOH | 2-methoxymethyl-3,4,5-trimethylthiophene | Small amount | N/A | researchgate.netpsu.edu |

| NaOMe/MeOH | 2,5-dihydro-2,5-dimethoxy-2,3,4,5-tetramethylthiophene | 30% | 0.67:1 (40:60) | rsc.org |

Formation and Reactivity of this compound S-oxides

This compound S-oxide is a key intermediate in the study of thiophene chemistry. Its synthesis is typically achieved through the controlled oxidation of the parent this compound. mdpi.org A common method involves using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.org To enhance the reaction and stabilize the resulting S-oxide, the oxidation is often carried out at low temperatures in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·Et2O). researchgate.net

Thiophene S-oxides, including the tetramethyl derivative, are recognized as reactive dienes and are valuable as the 4π-component in Diels-Alder reactions. mdpi.orgresearchgate.net The presence of four electron-donating methyl groups on the thiophene ring in this compound S-oxide increases its nucleophilicity compared to the unsubstituted thiophene S-oxide. scispace.comresearchgate.net This enhanced nucleophilic character makes it a good diene for reactions with a variety of dienophiles, including those that are electron-poor, electron-neutral, and electron-rich. researchgate.net These cycloaddition reactions often proceed with high syn π-facial stereoselectivity. researchgate.net The reactivity of this compound S-oxide has been compared to other substituted thiophene S-oxides and found to be a sterically less demanding molecule than derivatives like tetraphenylthiophene (B167812) S-oxide. mdpi.org

Cycloaddition Reactions

Diels-Alder Reactions Involving this compound S-oxides as Dienophiles

While thiophene S-oxides typically function as dienes in Diels-Alder reactions, it is theoretically possible for them to act as dienophiles under specific circumstances. The reactivity in a Diels-Alder process is governed by the energy separation between the frontier molecular orbitals (FMO) of the diene and dienophile. researchgate.net For a thiophene S-oxide to act as a dienophile, it must react with a diene that has a sufficiently high-energy Highest Occupied Molecular Orbital (HOMO).

Theoretical studies using Density Functional Theory (DFT) have explored this possibility. scispace.comresearchgate.net Thiophene S-oxides bearing strong electron-withdrawing groups (e.g., -NO2, -CO2CH2CH3) have lowered Lowest Unoccupied Molecular Orbital (LUMO) energies, which increases their electrophilicity and makes them suitable dienophiles. scispace.comresearchgate.net Conversely, this compound S-oxide, with its electron-donating methyl groups, has a raised HOMO energy and increased nucleophilicity, making it a good diene. scispace.comresearchgate.net Therefore, a potential Diels-Alder reaction could occur where a nucleophilic diene, such as this compound S-oxide, reacts with a highly electrophilic thiophene S-oxide that is substituted with electron-withdrawing groups, which would serve as the dienophile. scispace.comresearchgate.net

(2+2)-Cycloaddition Reactions with Electron-Deficient Acetylenes

This compound can undergo a [2+2]-cycloaddition reaction with electron-deficient acetylenes, such as dicyanoacetylene. st-andrews.ac.ukresearchgate.net This reaction is catalyzed by a Lewis acid and results in the formation of a 2-thiabicyclo[3.2.0]hepta-3,6-diene system. st-andrews.ac.uk Specifically, the reaction between this compound and dicyanoacetylene was initially thought to produce a stable thiepin. researchgate.net However, further investigation revealed the product to be 6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene. st-andrews.ac.ukresearchgate.net This bicyclic adduct is a crucial precursor for subsequent rearrangement reactions.

Rearrangement Reactions

Cope Rearrangement in 2-Thiabicyclo[3.2.0]hepta-3,6-dienes Derived from this compound

The 2-thiabicyclo[3.2.0]hepta-3,6-diene system formed from the [2+2]-cycloaddition of this compound serves as a substrate for a fascinating thermal rearrangement. st-andrews.ac.uk When 6,7-dicyano-1,3,4,5-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene is heated to temperatures between 110-140 °C, it isomerizes to form 4,5-dicyano-1,3,6,7-tetramethyl-2-thiabicyclo[3.2.0]hepta-3,6-diene in high yield (82-84%). mst.edumst.edu

This transformation is significant as it represents a rare example of a concerted, symmetry-allowed antarafacial-antarafacial Cope rearrangement. st-andrews.ac.ukresearchgate.netmst.edu Kinetic studies have shown that the reaction follows first-order kinetics, with rates that are nearly independent of solvent polarity, which is consistent with a concerted mechanism. st-andrews.ac.ukmst.edu The activation parameters further support this interpretation. mst.edu

| Parameter | Value | Reference |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 120–140 kJ mol⁻¹ (28.7-33.5 kcal/mol) | mst.edumst.edu |

| Activation Entropy (ΔS‡) | ~ 0 J K⁻¹ mol⁻¹ (-0.07 e.u.) | st-andrews.ac.ukmst.edu |

| Reaction Order | First Order | st-andrews.ac.ukmst.edu |

Polymerization and Oligomerization Mechanisms

The polymerization of thiophene derivatives is a critical process for the synthesis of conducting polymers. While direct polymerization of this compound is not as common as that of its unmethylated or less-substituted counterparts, the principles of thiophene polymerization provide a framework for understanding its potential behavior.

Catalyst-transfer polycondensation (CTP) is a powerful method for synthesizing well-defined polythiophenes. osti.govnih.gov This chain-growth mechanism typically involves a Ni(0) catalyst that "walks" along the polymer chain during polymerization. osti.govresearchgate.net The process allows for control over molecular weight, low polydispersity, and end-group functionalization. osti.govnih.gov

The generally accepted mechanism for Ni-catalyzed CTP involves the oxidative addition of a 2-halothiophene monomer to a Ni(0) complex, followed by reductive elimination that extends the polymer chain. The catalyst then transfers to the new chain end to continue the cycle. researchgate.net While this method is highly effective for monomers like 2-bromo-3-hexylthiophene, the presence of four methyl groups in this compound would sterically hinder the necessary coordination and oxidative addition steps at the 2 and 5 positions, making it an unsuitable monomer for traditional CTP.

However, studies on related thiophene complexes provide insight into potential intermediates. Research has provided evidence for square planar η²-Ni(0)-thiophene species as viable intermediates in CTP. osti.govresearchgate.net These studies confirm that C,C-η² bound intermediates are electronically stable and crucial for the living nature of the polymerization. osti.gov Additionally, C,S-κ² species have been identified as potentially relevant in nickel-catalyzed CTP of thiophenes, opening new avenues for mechanistic understanding and optimization. osti.govresearchgate.netosti.gov

Titanium-based catalysts are widely used in olefin polymerization and have been explored for the ring-opening polymerization (ROP) of various cyclic monomers. nih.govmdpi.com While not a primary method for thiophene polymerization, understanding titanium catalysis provides a broader context for polymer synthesis.

Titanium complexes, often activated by cocatalysts like alkylaluminum compounds, can initiate polymerization through a coordination-insertion mechanism. nih.govmdpi.com For instance, titanium alkoxide complexes have been used for the polymerization of conjugated dienes. researchgate.net Titanium(IV) complexes with specific ligands, when activated, have shown high activity for ethylene (B1197577) polymerization, producing ultra-high-molecular-weight polyethylene. researchgate.net The structure of the titanium precursor and the nature of the ligands and activators significantly influence the catalytic activity and the properties of the resulting polymer. researchgate.netresearchgate.net

In the context of thiophenes, while direct polymerization of this compound using titanium catalysts is not well-documented, the interaction of thiophenes with titanium has been studied. For example, the addition of TiCl₄ to a solution of this compound in CH₂Cl₂ results in a red-colored product, suggesting the formation of a complex. mdpi.com This complex can then be transformed into a proton adduct upon treatment with HCl. mdpi.com

| Catalyst System | Monomer(s) | Key Features |

| Ni(dppp)Cl₂ | 2-bromo-5-chloromagnesio-3-hexylthiophene | Chain-growth polymerization, low polydispersity, controlled molecular weight. nih.gov |

| Ti(OR)₂X₂ | ε-caprolactone, L-lactide | Ring-opening polymerization, coordination-insertion mechanism. nih.gov |

| [TiCl₃(tmen){η¹-OCH₂CH(CH₂)₃O}] | Ethylene | High catalytic activity for olefin polymerization. rsc.org |

Deprotonation and Anionic Intermediates

Despite the absence of acidic C-H protons on the thiophene ring, the methyl groups of this compound can be deprotonated with a strong base. It has been noted that the deprotonation of a methyl group at the 2-position occurs more readily than at the 3-position. psu.edu This regioselectivity is analogous to the behavior observed in related substituted thiophene dioxides. psu.edu The resulting anionic intermediate can then react with various electrophiles, allowing for further functionalization of the thiophene core.

Reactions with Amine Nucleophiles

Dicationic metal complexes of this compound have been shown to react with amine nucleophiles. osti.gov For instance, dicationic piano-stool complexes of ruthenium and osmium containing a η⁵-coordinated tetramethylthiophene ligand undergo nucleophilic attack. osti.govucl.ac.uk The reaction of dicationic π-thiophene complexes with amines can lead to the net addition of the amine to the thiophene ring, forming monocations. osti.gov

In the case of [(C₆Me₆)Ru(η⁴-C₄Me₄S)]²⁺, reaction with amines results in the formation of ring-opened products. osti.gov This contrasts with related dimethylthiophene complexes where ring-opened isomers are also observed. illinois.edu The reaction of the tetramethylthiophene complex affords ring-closed structures. illinois.edu The stereochemistry of these reactions can be complex, with the potential for both kinetic and thermodynamic isomers to be formed. illinois.edu

Coordination Chemistry and Organometallic Complexes of 2,3,4,5 Tetramethylthiophene

Ligand Properties and Electronic Interactions within Metal Complexes

The electronic character of the 2,3,4,5-tetramethylthiophene ligand plays a crucial role in the stability and reactivity of its organometallic complexes.

This compound is recognized as a ligand that engages in significant π-backbonding with metal centers. rsc.orgrsc.org This interaction involves the donation of electron density from the metal's d-orbitals into the π* antibonding orbitals of the thiophene (B33073) ring. This property is a defining characteristic of its coordination chemistry, distinguishing it from ligands that are primarily σ-donors. rsc.orgrsc.org

In certain systems, such as nickel π-complexes, the π-acidity of the thiophene ligand is comparable to that of ethylene (B1197577). osti.gov The bonding can be described as a cooperative three-center four-electron interaction involving the metal, a diphosphine co-ligand, and the thiophene. chemrxiv.orgosti.gov This model suggests that electron-rich diphosphine ligands can enhance the metal-thiophene bond by increasing the electron density available for backbonding. osti.gov The stability of square planar d¹⁰ metal-thiophene complexes is attributed to the critical role of this π-backbonding. nih.gov This contrasts sharply with complexes involving ligands like gallium(I) amides (GaTMP), which are predominantly σ-donors with notably weaker π-backbonding capabilities. rsc.orgrsc.org

Table 2: Comparison of Ligand Electronic Properties

| Ligand | Primary Bonding Interaction | π-Backbonding Capability |

| This compound | π-Acceptor | Strong rsc.orgrsc.org |

| Gallium(I) Amide (e.g., GaTMP) | σ-Donor | Weak rsc.orgrsc.org |

| Carbon Monoxide (CO) | σ-Donor, π-Acceptor | Strong psgcas.ac.in |

| Ethylene | σ-Donor, π-Acceptor | Moderate osti.gov |

Influence of Coordination on Thiophene Ring Properties

The coordination of this compound (TMT) to a metal center significantly alters the properties of the thiophene ring. When TMT coordinates to a ruthenium(II) center, as in ((TMT)Ru(H₂O)₃)(OTf)₂, the TMT ligand is planar. researchgate.net In contrast, reduction of dicationic sandwich complexes like [(C₆Me₆)Ru(TMT)]²⁺ produces neutral complexes such as (C₆Me₆)Ru(C₄R₄S), where the ruthenium is bound to the thiophene in an η⁴-fashion, indicating a change in the hapticity of the ligand. researchgate.net This change in coordination mode from η⁵ to η⁴ upon reduction is a key feature of arene complexes and has been investigated for thiophenes as well. illinois.edu

Furthermore, coordination to a metal can make the thiophene ligand susceptible to reactions it would not normally undergo. For instance, free thiophene is not sensitive to oxidation by molecular oxygen, but the η⁴-TMT complex Cp*Rh(TMT) reacts with O₂ to form a sulfoxide (B87167) complex. illinois.edu The coordination of TMT to a transition metal can also interfere with reactions involving substrates that contain a thiophene moiety due to the strong coordination. researchgate.net

Structural analysis of protonated TMT in the salt [2-HC₄Me₄S⁺][Ti₂Cl₉⁻] reveals significant changes in bond lengths within the thiophene ring compared to the free ligand. illinois.edu The C2-C3 and C2-S bond lengths are closer to single bonds, and there is a diene-like alternation in the bond lengths of the C2-C3-C4-S sequence. illinois.edu The C4-S bond is shorter than in free thiophene, suggesting an enhanced S-C π-interaction. illinois.edu

Reactivity of Organometallic this compound Complexes

Nucleophilic Addition Reactions to Coordinated Thiophene Ligands

Coordinated this compound ligands exhibit enhanced reactivity towards nucleophiles. In dicationic ruthenium complexes such as [Ru(η⁵-C₄Me₄S)(L₃)]²⁺ (where L₃ can be tris(pyrazolyl)methane, osti.govaneS₃, or [2.2]paracyclophane), nucleophilic attack generally occurs at the '2' position of the thiophene ring. ucl.ac.ukucl.ac.uk This results in the formation of an η⁴-thiopheneyl complex. ucl.ac.ukucl.ac.uk

While nucleophilic attack commonly occurs at the α-carbon of the thiophene ring, there are instances where attack occurs at the sulfur atom. illinois.eduacs.org For example, the reaction of [Cp*Rh(TMT)]²⁺ with two equivalents of KOSiMe₃ resulted in the first observed nucleophilic attack at the sulfur atom of a coordinated thiophene. illinois.edu Similarly, reactions of (CO)₃Mn(η⁵-Thi)⁺ (where Thi is thiophene or 2,5-dimethylthiophene) with organocuprates like LiCuR₂ (R = Me or Ph) lead to addition at the sulfur atom. acs.org

The nature of the nucleophile and the metal complex determines the site of attack. Hydride nucleophiles, for instance, have been shown to add to the 2-position of the thiophene ring in manganese complexes. acs.org In contrast, treatment of [Cp*Rh(TMT)]²⁺ with aqueous KOH leads to the formation of an isomeric acetylpropenethiolate complex, suggesting initial attack at the sulfur followed by rearrangement. illinois.edu

Electrochemical Reduction Potentials of Complexes

The electrochemical properties of organometallic complexes containing this compound have been investigated using cyclic voltammetry. The complex ((TMT)₂Ru)²⁺ undergoes two reversible one-electron reductions. researchgate.net Similarly, the cyclic voltammogram for [Cp*Rh(TMT)]²⁺ shows two consecutive reversible one-electron reductions. illinois.edu A two-electron chemical reduction of this rhodium complex with cobaltocene (B1669278) produces an η⁴-TMT complex. illinois.edu

The electrochemical reduction of the dicationic ruthenium complex [(C₆Me₆)Ru(TMT)]²⁺ occurs in two one-electron steps at -442 and -607 mV versus a Ag/AgCl electrode. researchgate.net

Table 1: Electrochemical Reduction Potentials of Selected this compound Complexes

| Complex | Reduction Potential (mV vs. Ag/AgCl) | Number of Electrons |

| [(C₆Me₆)Ru(TMT)]²⁺ | -442 | 1 |

| [(C₆Me₆)Ru(TMT)]²⁺ | -607 | 1 |

Protonation of Coordinated Thiophene Ligands

The coordination of this compound to a metal center significantly increases its basicity. Reduced thiophene complexes like (C₆Me₆)Ru(η⁴-C₄R₄S) are readily protonated by weak acids such as the ammonium (B1175870) ion. osti.gov This indicates that complexation to Ru(0) enhances the basicity of thiophene by approximately 20 orders of magnitude. osti.gov

Protonation of the coordinated TMT ligand can lead to a change in its coordination mode. osti.gov For instance, protonation of (C₆Me₆)Ru(η⁴-C₄Me₄S) results in a change where the sulfur becomes bound to the metal and the tetrahedral carbon detaches. osti.gov The protonation occurs with endo stereochemistry, suggesting an initial attack at the ruthenium center followed by migration to the carbon atom. osti.gov The C(sp³)-S bond length in the protonated complex [(C₆Me₆)Ru(C₄Me₂H₃S)]PF₆ is elongated to 1.91 Å compared to 1.71 Å in free thiophene. osti.gov

Furthermore, CH₂Cl₂ solutions of HCl and TiCl₄ readily protonate free tetramethylthiophene to form salts of [2-HC₄Me₄S⁺]. illinois.edu

C-S Cleavage Reactions in Metal Complexes

Carbon-sulfur bond cleavage in thiophene and its derivatives is a critical step in hydrodesulfurization processes. In the context of organometallic complexes, C-S bond scission has been observed under various conditions. For example, dicationic ruthenium thiophene complexes react with amines to yield iminium thiolato derivatives through C-S bond cleavage. researchgate.net This reaction is reversible, as treatment with acid regenerates the original thiophene complex. acs.org

The base hydrolysis of some transition metal-thiophene complexes can also lead to C-S bond cleavage, resulting in the formation of acyl-thiolate complexes. ucl.ac.ukucl.ac.uk For instance, the reaction of [Cp*Rh(TMT)]²⁺ with aqueous KOH can yield a ring-opened acetylpropenethiolate complex. illinois.edu The mechanism is proposed to involve initial nucleophilic attack of hydroxide (B78521) at the sulfur atom. illinois.edu

Computational studies on the oxidative addition of thiophene to a rhodium complex suggest that an η²-S,C₁-coordinated intermediate precedes the C-S bond cleavage. scispace.com

Reversible Loading onto Support Materials (e.g., Alumina)

A procedure has been developed for the reversible loading of the ruthenium complex ((TMT)Ru(H₂O)₃)(OTf)₂ onto γ-alumina. researchgate.net The resulting material was characterized using ¹³C CP-MAS NMR spectroscopy. researchgate.net This demonstrates the potential for anchoring these organometallic complexes onto solid supports, which could have implications for catalysis and materials science.

Optical Resolution of Chiral π-Thiophene Complexes

A comprehensive review of the available scientific literature indicates that while methods for the optical resolution of chiral π-thiophene complexes have been successfully developed and applied to analogues, a specific application to a complex of this compound has not been detailed.

The foundational methodology for resolving chiral half-sandwich thiophene complexes was established for ruthenium complexes with other substituted thiophenes, such as 2-methylthiophene (B1210033) and 2-hydroxymethylthiophene. acs.org This technique relies on the reaction of a racemic mixture of the chiral π-thiophene complex with an enantiomerically pure chiral resolving agent, typically a chiral amine.

The general procedure involves the following key steps:

Formation of Diastereomers: A racemic mixture of a dicationic complex, for example, [(arene)Ru(thiophene)]²⁺, is treated with an enantiopure amine, such as (S)-(-)-α-methylbenzylamine. The amine adds to the coordinated thiophene ring, leading to the formation of a pair of diastereomeric iminium thiolato complexes. acs.org

Separation: These resulting diastereomers possess different physical properties and can be separated using standard laboratory techniques, most commonly column chromatography. acs.org

Regeneration: Once the diastereomers are separated, the original π-thiophene ligand can be regenerated from each diastereomer by treatment with acid. This process removes the chiral amine and yields the two enantiomers of the thiophene complex in optically pure forms. acs.org

While the synthesis of organometallic complexes containing the this compound ligand is known, and their reactivity with amines has been documented, published research detailing the subsequent separation of enantiomers for a this compound complex is not available. osti.gov Therefore, no specific research findings or data tables for the optical resolution of a chiral π-complex of this compound can be presented.

Computational and Theoretical Investigations of 2,3,4,5 Tetramethylthiophene

Quantum Chemical Methodologies

A range of quantum chemical methods has been employed to study 2,3,4,5-tetramethylthiophene, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. dokumen.pub DFT calculations have been instrumental in understanding the properties of this compound and its derivatives. researchgate.netrsc.org For instance, DFT has been used to calculate the net charges on atoms, bond lengths, and dipole moments of thiophene (B33073) derivatives, providing a detailed picture of their electronic distribution. researchgate.net Studies have also utilized DFT to explore the structure and bonding in metal complexes containing this compound as a ligand. rsc.orgrsc.org The B3LYP functional is a popular choice within the DFT framework for these types of calculations. acs.org

Ab Initio and Møller-Plesset Perturbation Theory (MP2) Approaches

For more accurate calculations, particularly for systems where electron correlation is significant, ab initio methods like Møller-Plesset perturbation theory (MP2) are employed. dokumen.pubuniv-biskra.dz These methods, while computationally more demanding than DFT, can provide benchmark results for geometric and electronic properties. dokumen.pubuniv-biskra.dz Studies on thiophene derivatives have utilized both ab initio and MP2 methods to investigate their electronic structure and physicochemical properties. researchgate.net The results from these higher-level calculations are often used to validate the accuracy of less expensive methods like DFT. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are central to its reactivity and potential applications. Frontier Molecular Orbital (FMO) analysis is a key tool for understanding these properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's electronic character. For this compound, the presence of four electron-donating methyl groups significantly influences these energies. The methyl groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.net Conversely, the LUMO energy is slightly decreased. researchgate.net

One study on thiophene S-oxides reported the following HOMO and LUMO energies for this compound S-oxide, calculated using DFT:

| Orbital | Energy (eV) |

| HOMO | -5.82 scispace.com |

| LUMO | -1.21 scispace.com |

This interactive table provides the calculated HOMO and LUMO energies for this compound S-oxide.

In another study, the HOMO level of this compound was noted in the context of its aromaticity, with a calculated Nucleus-Independent Chemical Shift (NICS(0)) value of -11.6 ppm, indicating significant aromatic character. acs.org

Analysis of Energy Gaps and Their Correlation with Reactivity

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. univ-biskra.dz A smaller HOMO-LUMO gap generally implies higher reactivity. univ-biskra.dz For this compound, the substitution with four methyl groups leads to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, suggesting it is more reactive. researchgate.netuniv-biskra.dz

One study predicted that this compound is the most reactive among a series of substituted thiophenes due to having the smallest HOMO-LUMO energy gap. researchgate.netuniv-biskra.dz This study also identified the C2 and C5 positions as the most likely sites for electrophilic attack, while the C3 and C4 carbons are the preferred sites for nucleophilic attack. researchgate.netuniv-biskra.dz

The calculated HOMO-LUMO gap for this compound S-oxide is 4.61 eV. scispace.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound S-oxide | -5.82 scispace.com | -1.21 scispace.com | 4.61 scispace.com |

This interactive table presents the HOMO, LUMO, and energy gap values for this compound S-oxide.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MESP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For thiophene and its derivatives, the MESP surface helps to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net In the case of this compound, the electron-donating methyl groups increase the negative potential around the thiophene ring, particularly at the C2 and C5 positions, making them susceptible to electrophilic attack. researchgate.netuniv-biskra.dz

Aromaticity Studies (e.g., NICS calculations)

The aromatic character of this compound has been evaluated using computational methods, specifically through Nucleus-Independent Chemical Shift (NICS) calculations. NICS is a widely used method to quantify the aromaticity of a cyclic system, where a negative value at the center of the ring indicates the presence of a diatropic ring current, a hallmark of aromaticity.

For this compound, the calculated NICS(0) value, which represents the shift at the geometrical center of the thiophene ring, is -11.6 ppm. This significant negative value confirms the compound's strong aromatic character. This is comparable to other aromatic systems and indicates a high degree of electron delocalization within the five-membered ring.

Reactivity Prediction and Mechanistic Insights

Global Electrophilicity Index and Chemical Hardness

The reactivity of thiophene derivatives is significantly influenced by substituents on the ring. The global electrophilicity index (ω) and chemical hardness (η) are key quantum chemical descriptors that help predict reactivity. The electrophilicity index measures a molecule's propensity to accept electrons, while chemical hardness, related to the HOMO-LUMO gap, indicates resistance to change in its electron distribution.

For this compound, the presence of four electron-donating methyl groups increases the electron density of the thiophene ring. This leads to a higher energy Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy corresponds to a lower ionization potential, making the molecule a better electron donor (nucleophile). Consequently, this compound is predicted to have a low global electrophilicity index (ω) and a lower chemical hardness compared to unsubstituted thiophene, signifying its enhanced nucleophilic character and reactivity. A study on methyl-substituted thiophenes predicted that this compound is the most reactive among the studied systems, possessing the smallest HOMO-LUMO energy gap.

Structural and Conformational Studies

Analysis of Steric and Electronic Effects of Methyl Substituents

The substitution of all hydrogen atoms on the thiophene ring with methyl groups in this compound introduces considerable steric and electronic perturbations. Computationally, these effects are manifested in the molecule's geometry, reactivity, and aromaticity.

Electronic Effects: The four methyl groups, being electron-donating, significantly influence the electronic landscape of the thiophene ring. Quantum chemical calculations have shown that this compound is predicted to be a highly reactive compound among various substituted thiophenes, characterized by a minimal HOMO-LUMO energy gap. univ-biskra.dz This suggests an enhancement of the electron density in the π-system of the thiophene ring, making it more susceptible to electrophilic attack. univ-biskra.dz

The aromaticity of the thiophene core is also modulated by the methyl substituents. Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to assess aromaticity, yield a NICS(0) value of -11.6 ppm for this compound. acs.org This value indicates a significant degree of aromatic character. The electron-donating nature of the methyl groups enriches the π-electron cloud of the ring, which can, in turn, affect the intermolecular interactions that are crucial for applications in materials science, such as organic semiconductors. acs.org

Steric Effects: The presence of four methyl groups in adjacent positions on the thiophene ring leads to steric hindrance. This crowding can influence the planarity of the ring and the orientation of the methyl groups themselves. While specific quantitative data on bond angle distortions for this compound were not found in the provided search results, studies on related methylated aromatic molecules show that steric repulsion between adjacent methyl groups can lead to out-of-plane bending of the C-H bonds of the methyl groups and slight distortions of the ring itself. This steric strain can have consequences for the rotational barriers of the methyl groups. In other substituted thiophenes, steric effects have been shown to influence which C-S bond is more susceptible to activation in reactions with metal complexes. acs.org

Large Amplitude Motion (LAM) Studies

This compound is a fascinating subject for the study of large amplitude motions (LAMs), specifically the internal rotation of its four methyl groups. Such molecules with multiple internal rotors present a significant challenge for both experimental and theoretical analysis. mdpi.com

Internal Rotation of Methyl Groups and Torsional Barriers

The four methyl groups in this compound are not static; they undergo internal rotation (torsion) around the C-C bond connecting them to the thiophene ring. The energy required for this rotation is known as the torsional barrier. The height of this barrier is a sensitive probe of the local steric and electronic environment.

For this compound, a "four-top" molecule, the internal rotations of the methyl groups are coupled, leading to complex spectral patterns. mdpi.com The molecule has two pairs of equivalent rotors (the 2,5-methyl groups and the 3,4-methyl (B1162307) groups). The interaction between these rotating groups, as well as the interaction of the methyl groups with the thiophene ring, determines the torsional potentials. In similar molecules, it has been observed that steric hindrance does not always lead to higher rotational barriers; electrostatic effects can play a dominant and sometimes counterintuitive role. rsc.orgnih.gov For instance, in 2,3-dimethylfuran, the barriers to internal rotation of the adjacent methyl groups are significantly lower than in their singly substituted counterparts, a phenomenon attributed to electrostatic interactions rather than steric effects. rsc.org While the precise torsional barriers for this compound are part of an ongoing study, the analysis of related compounds provides a framework for understanding the expected behavior. mdpi.comresearchgate.net

To illustrate the range of torsional barriers in related molecules as determined by microwave spectroscopy, the following table presents data for several methyl-substituted thiophenes and furans.

| Compound | Methyl Position | Torsional Barrier (V₃) in cm⁻¹ |

| 2-Methylthiophene (B1210033) | 2 | 197.7324(18) |

| 2,5-Dimethylthiophene (B1293386) | 2,5 | (Value not specified in results) |

| 2-Acetyl-5-methylfuran | 5 | ~360 |

| 2-Methylfuran | 2 | 412.9 |

| 2,3-Dimethylfuran | 2 | 298.274(12) |

| 2,3-Dimethylfuran | 3 | 237.6891(47) |

This table is generated based on data for related compounds to provide context, as the specific values for this compound are part of an ongoing study. mdpi.comrsc.orgmdpi.com

Microwave Spectroscopy Combined with Quantum Chemistry for Dynamic Studies

The investigation of the complex dynamics of this compound necessitates a synergistic approach combining high-resolution microwave spectroscopy and sophisticated quantum chemical calculations. mdpi.comresearchgate.net

Microwave spectroscopy is an ideal experimental technique for probing the rotational energy levels of gas-phase molecules with high precision. researchgate.net The internal rotation of the methyl groups in this compound causes splittings in the rotational transitions. mdpi.com Analyzing these fine splittings allows for the determination of the barriers to internal rotation. mdpi.com

Given the complexity of a molecule with four internal rotors, the experimental spectrum is incredibly dense and challenging to interpret. Therefore, quantum chemical calculations are indispensable for predicting the rotational constants, torsional barriers, and the expected splitting patterns. researchgate.net For the ongoing study of this compound, a new specialized program code called ntop was required to analyze the complex splitting patterns arising from the two pairs of equivalent methyl rotors. mdpi.comresearchgate.net This highlights the cutting-edge nature of the research on this molecule. The assignments for the microwave spectrum of this compound have been reported as completed, with the detailed analysis in progress. ifpan.edu.pl This interplay between theoretical prediction and experimental observation is crucial for accurately modeling the large amplitude motions and deriving a deep understanding of the intramolecular forces at play. researchgate.net

Spectroscopic Characterization Techniques and Advanced Analytical Studies of 2,3,4,5 Tetramethylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2,3,4,5-tetramethylthiophene.

¹H NMR Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, the chemical environment of the hydrogen atoms dictates their resonance frequencies. The protons of the four methyl groups attached to the thiophene (B33073) ring are in similar, yet distinct, chemical environments. This results in signals typically appearing in the upfield region of the spectrum, characteristic of alkyl protons. The specific chemical shifts are influenced by the electronic effects of the thiophene ring. Due to the symmetry of the molecule, the protons on the methyl groups at the 2- and 5-positions are chemically equivalent, as are the protons on the methyl groups at the 3- and 4-positions. This leads to two distinct signals for the twelve methyl protons. The integration of these signals would correspond to a 6:6 ratio. Coupling between adjacent methyl groups is generally not observed due to the number of intervening bonds.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃ & C5-CH₃ | ~2.2 - 2.4 |

| C3-CH₃ & C4-CH₃ | ~2.0 - 2.2 |

Note: These are approximate ranges and can be influenced by the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Due to the molecule's symmetry, three distinct signals are expected: one for the two equivalent carbons at the 2- and 5-positions of the thiophene ring, one for the two equivalent carbons at the 3- and 4-positions, and one for the four equivalent methyl carbons. The chemical shifts of the ring carbons are found in the downfield region typical for aromatic and heteroaromatic compounds, while the methyl carbons resonate at a higher field. libretexts.org Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single, sharp peaks for each unique carbon. chemistrysteps.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2 & C5 (Thiophene Ring) | ~130 - 140 |

| C3 & C4 (Thiophene Ring) | ~125 - 135 |

| Methyl Carbons (-CH₃) | ~10 - 20 |

Note: These are approximate ranges and can be influenced by the solvent and the specific NMR instrument used.

²⁹Si NMR for Silylated Derivatives

While not directly applicable to this compound itself, ²⁹Si NMR spectroscopy is a powerful tool for characterizing silylated derivatives of thiophenes. If this compound were to be functionalized with a silicon-containing group, for example, through a reaction involving a silylating agent, ²⁹Si NMR would provide valuable information. The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to its electronic environment, including the nature of the substituents attached to it. This technique can confirm the successful silylation and provide insights into the structure of the resulting organosilicon compound. The chemical shifts in ²⁹Si NMR can vary over a wide range and are influenced by factors such as coordination number and the electronegativity of attached groups. unige.chresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H and C-S bond vibrations, as well as vibrations of the thiophene ring itself.

Key expected absorptions include:

C-H stretching vibrations from the methyl groups, typically observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-H bending vibrations of the methyl groups, which appear in the 1350-1470 cm⁻¹ range. libretexts.org

C=C stretching vibrations within the thiophene ring, expected around 1500-1600 cm⁻¹.

C-S stretching vibrations , which are generally weak and can be found in the fingerprint region (below 1500 cm⁻¹).

The absence of strong absorptions in other regions, such as the O-H or N-H stretching regions (typically above 3000 cm⁻¹), would confirm the purity of the compound and the absence of these functional groups. masterorganicchemistry.comyoutube.com

Table 3: Characteristic IR Absorption Ranges for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Methyl C-H Stretch | 2850 - 3000 |

| Methyl C-H Bend | 1350 - 1470 |

| Thiophene Ring C=C Stretch | 1500 - 1600 |

| C-S Stretch | Fingerprint Region (< 1500) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.comlibretexts.org For this compound, the key electronic transitions are π → π* transitions associated with the conjugated π-system of the thiophene ring. youtube.com The presence of the four methyl groups, which are electron-donating, can influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). These methyl groups can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted thiophene. The spectrum is typically recorded in a suitable solvent, and the λ_max and molar absorptivity (ε) are key parameters obtained from the analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In a mass spectrometer, this compound is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion gives the molecular weight of the compound. The molecular ion of this compound would be expected at an m/z value corresponding to its molecular formula (C₈H₁₂S).

The energetic molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. Common fragmentation pathways for alkyl-substituted aromatic compounds involve the loss of a methyl group (a fragment with a mass of 15) or other alkyl fragments. libretexts.orgmiamioh.edu The most abundant fragment ion in the spectrum is known as the base peak.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z Value | Possible Identity |

| [C₈H₁₂S]⁺ | 140 | Molecular Ion (M⁺) |

| [C₇H₉S]⁺ | 125 | [M - CH₃]⁺ |

| [C₆H₆S]⁺ | 110 | [M - 2CH₃]⁺ |

Note: The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying individual chemical components within a complex mixture. nih.govyoutube.com The technique first employs a gas chromatograph to separate compounds based on their volatility and interaction with a stationary phase within a capillary column. youtube.com More volatile compounds and those with weaker interactions travel through the column faster, resulting in separation. youtube.com As each separated component elutes from the column, it enters a mass spectrometer, which ionizes the molecules (commonly through electron ionization) and then separates the resulting ions based on their mass-to-charge ratio (m/z). youtube.comscirp.org

In the analysis of mixtures containing this compound, its relatively high volatility makes it well-suited for GC separation. The resulting total ion chromatogram (TIC) would show a distinct peak corresponding to the retention time of this compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). nih.govmanchester.ac.uk The mass spectrum associated with this peak provides a molecular fingerprint for confirmation. The electron ionization of this compound (molecular weight ≈ 154.29 g/mol ) would be expected to produce a prominent molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of methyl groups (CH₃) and other structural components. This fragmentation pattern is crucial for distinguishing it from isomers and other compounds in the mixture. scirp.org High-resolution GC, such as comprehensive two-dimensional gas chromatography (GC×GC), can be employed for extremely complex mixtures to achieve superior separation of co-eluting compounds. mdpi.com

| m/z Value | Proposed Ion Identity | Significance |

|---|---|---|

| 154 | [C₈H₁₂S]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 124 | [M - 2CH₃]⁺ | Loss of two methyl groups |

| 111 | [C₇H₇S]⁺ | Further fragmentation |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile, high molecular weight, and thermally unstable compounds. creative-proteomics.comyoutube.com Unlike electron ionization used in conventional GC-MS, FAB-MS minimizes fragmentation, typically yielding an intact protonated molecule [M+H]⁺ or other adduct ions. wikipedia.orgnih.gov The sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and placed on a target inside the mass spectrometer's ion source. wikipedia.org This mixture is then bombarded with a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe), which causes the desorption and ionization of the analyte molecules from the liquid surface. creative-proteomics.comwikipedia.org

While this compound itself is volatile and readily analyzed by GC-MS, FAB-MS is particularly valuable for characterizing its non-volatile derivatives or its structure within larger organometallic complexes. creative-proteomics.com For instance, if this compound acts as a ligand in a metal complex, FAB-MS can be used to determine the molecular weight of the entire complex with minimal fragmentation. The resulting spectrum would primarily show the molecular ion of the complex, providing direct evidence of its composition. This technique is advantageous for compounds that cannot be introduced into the gas phase without decomposition. umd.edu

Microwave Spectroscopy for Rotational Transitions and Internal Dynamics

Microwave spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. libretexts.orgyoutube.com It provides highly accurate data on molecular geometry and internal dynamics by measuring the frequencies of transitions between rotational states. mdpi.comfurman.edu For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. youtube.com The absorption of microwave radiation induces a transition from a lower to a higher rotational energy level.

For this compound, the analysis of its microwave spectrum would yield precise rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia around its principal axes. These constants are fundamental for determining the molecule's equilibrium structure with high precision, including bond lengths and angles. nih.gov Furthermore, the presence of four methyl groups introduces the phenomenon of internal rotation. This internal motion can cause splittings in the rotational transitions, which appear as doublets or more complex multiplets in the spectrum. mdpi.comnih.gov Analyzing these splittings allows for the determination of the potential energy barriers (V₃) hindering the internal rotation of each methyl group. mdpi.comnih.gov This provides detailed insight into the steric and electronic environment surrounding the methyl rotors. Studies on related molecules like 2-methylthiophene (B1210033) and 2,5-dimethylthiophene (B1293386) have successfully used this method to quantify such rotational barriers. mdpi.comrsc.org

| Parameter | Description | Derived Information |

|---|---|---|

| Rotational Constants (A, B, C) | Values related to the moments of inertia about the principal axes. | Precise molecular structure (bond lengths, bond angles). |

| Centrifugal Distortion Constants | Corrections for the non-rigidity of the molecule as it rotates. | Information on molecular flexibility. |

| V₃ Potential Barrier | The energy barrier hindering the internal rotation of the methyl groups. | Insights into intramolecular forces and electronic structure. |

X-ray Crystallography for Solid-State Structural Elucidation of Complexes and Protonated Species

For this compound, which is a liquid at room temperature, X-ray crystallography would be applied to its solid derivatives or complexes. This includes co-crystals, organometallic complexes where it serves as a ligand, or protonated species that form crystalline salts. frontiersin.orgnih.gov For example, determining the crystal structure of a transition metal complex containing a this compound ligand would reveal not only the geometry of the thiophene ring itself but also the precise nature of its coordination to the metal center. Similarly, the structure of a protonated this compound salt would provide direct evidence of the site of protonation and the resulting changes in the ring's geometry. The crystallographic data generated provides unambiguous proof of structure and detailed insight into intermolecular interactions, such as hydrogen bonding and crystal packing forces. researchgate.netmdpi.com

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | Calculated distances between bonded atoms and angles between bonds. |

Advanced Applications and Functional Materials Derived from 2,3,4,5 Tetramethylthiophene

Organic Electronics and Optoelectronic Devices

The unique electronic properties of conjugated thiophene (B33073) systems have positioned them as key components in a variety of organic electronic and optoelectronic devices. The incorporation of methyl groups on the thiophene ring, as seen in 2,3,4,5-tetramethylthiophene, can influence the electronic characteristics, solubility, and morphological properties of the resulting materials, thereby impacting device performance.

Precursors for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. While extensive research has been conducted on various polythiophene derivatives for OFET applications, specific data on the performance of polymers derived directly from this compound remains limited in publicly available scientific literature.

However, the methylation of the thiophene backbone is a known strategy to modify the electronic properties and solid-state packing of the resulting polymers. In principle, the four methyl groups in this compound could increase the electron-donating nature of the thiophene ring, potentially influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the corresponding polymer. This, in turn, would affect charge injection and transport. Furthermore, the steric hindrance introduced by the methyl groups can impact the planarity of the polymer backbone and the intermolecular packing in the solid state, which are critical factors for efficient charge transport.

| Parameter | General Range for Polythiophenes | Reported Values for Poly(this compound) |

| Hole Mobility (cm²/Vs) | 10⁻⁵ to >1 | Not available in cited literature |

| On/Off Ratio | 10³ to 10⁸ | Not available in cited literature |

Application in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color of an OLED are determined by the properties of the emissive layer material. Thiophene-containing polymers and small molecules are frequently used in OLEDs due to their high photoluminescence quantum yields and tunable emission colors.

The use of this compound as a building block for OLED materials is an area of potential interest. The methyl substituents can alter the photophysical properties of the resulting materials, such as the emission wavelength and quantum efficiency. The electron-donating methyl groups could lead to a blue-shift in the emission spectrum compared to unsubstituted polythiophene. However, detailed studies quantifying the external quantum efficiency (EQE) and other key performance metrics of OLEDs specifically employing derivatives of this compound are not prominently featured in the existing body of scientific publications.

| Parameter | General Range for Thiophene-Based OLEDs | Reported Values for this compound-Based OLEDs |

| External Quantum Efficiency (EQE) (%) | 5 to >20 | Not available in cited literature |

| Emission Color | Blue, Green, Red | Not available in cited literature |

| Luminance (cd/m²) | >1000 | Not available in cited literature |

Polymer Chemistry and Conjugated Materials

The polymerization of thiophene and its derivatives leads to the formation of polythiophenes, a major class of conducting and semiconducting polymers. The properties of these polymers can be finely tuned by modifying the substituent groups on the thiophene monomer.

Monomers for Polythiophenes and Related Conducting Polymers

This compound can serve as a monomer for the synthesis of poly(tetramethylthiophene). The presence of methyl groups at all positions of the thiophene ring presents a unique case for polymerization. While the 2- and 5-positions are typically the sites for polymerization to form a linear conjugated backbone, the methyl groups at these positions would necessitate alternative polymerization mechanisms or result in polymers with different connectivity compared to standard polythiophenes.

Electropolymerization is a common method for synthesizing polythiophenes. The oxidation potential of the monomer is a key parameter in this process. The electron-donating methyl groups in this compound are expected to lower its oxidation potential, making it easier to polymerize electrochemically compared to unsubstituted thiophene. The resulting poly(tetramethylthiophene) would likely exhibit good solubility in organic solvents due to the presence of the alkyl side chains, which is advantageous for solution-based processing of electronic devices.

Precursors for Silylene-Thienylene Copolymers

Silylene-thienylene copolymers are a class of hybrid organic-inorganic polymers that combine the electronic properties of thiophenes with the processability and thermal stability of polysilanes. These materials are synthesized by the copolymerization of a disubstituted thiophene with a diorganodichlorosilane.

While the synthesis of various silylene-thienylene copolymers has been reported, the specific use of this compound as the thienylene precursor is not well-documented. In such a copolymer, the tetramethyl-substituted thienylene unit would be linked by silylene bridges. The methyl groups would influence the solubility and conformational properties of the polymer chain. The electronic interaction between the silicon and thiophene units, which is crucial for the optoelectronic properties of these materials, would also be affected by the methylation of the thiophene ring. Further research is needed to explore the synthesis and properties of silylene-copolymers incorporating the 2,3,4,5-tetramethylthienylene unit.

Catalysis and Industrial Processes

Thiophene and its derivatives are known to be involved in various catalytic processes, most notably in hydrodesulfurization (HDS) in the petrochemical industry, where they are undesirable sulfur-containing compounds that need to be removed from fuels. Conversely, thiophene derivatives can also be explored as ligands for transition metal catalysts or as organocatalysts themselves.

There is limited specific information available on the direct application of this compound as a catalyst or in industrial processes. In the context of HDS, this compound would be considered a refractory sulfur compound, meaning it is more difficult to remove than unsubstituted thiophene due to the steric hindrance provided by the methyl groups around the sulfur atom. This steric shielding can impede the interaction of the sulfur atom with the active sites of the HDS catalyst.

As a ligand in coordination chemistry, the electron-rich nature of the tetramethyl-substituted thiophene ring could enhance its coordination to metal centers. However, dedicated studies on the catalytic activity of metal complexes bearing this compound as a ligand are not widely reported.

Role in Hydrodesulfurization (HDS) Processes

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry aimed at removing sulfur from fossil fuels to prevent the emission of sulfur oxides (SOx) upon combustion and to protect downstream catalysts from poisoning. Thiophenic compounds are among the most common and challenging sulfur-containing molecules to remove. The reactivity of these compounds in HDS is significantly influenced by their molecular structure, particularly the presence and position of alkyl substituents on the thiophene ring.

This compound serves as a key model compound for studying the HDS of highly substituted, sterically hindered thiophenes. These types of molecules are often termed "refractory" sulfur compounds because their rate of desulfurization is significantly lower than that of thiophene or less substituted alkylthiophenes. The four methyl groups surrounding the thiophene core in this compound create substantial steric hindrance. This hindrance impedes the adsorption of the molecule onto the active sites of typical HDS catalysts, such as Co-Mo/γ-Al₂O₃ or Ni-Mo/γ-Al₂O₃.

The generally accepted mechanism for thiophene HDS involves two primary pathways:

Direct Desulfurization (DDS): In this pathway, the thiophene molecule adsorbs onto the catalyst surface, and the carbon-sulfur bonds are hydrogenolyzed directly without prior hydrogenation of the aromatic ring.

Hydrogenation (HYD): This pathway involves the initial hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) (THT), which is then desulfurized more readily.

As Ligands or Precursors in Homogeneous and Heterogeneous Catalysis

While the direct use of this compound as a ligand in catalysis is not extensively documented, the chemistry of substituted thiophenes provides a framework for understanding its potential. Thiophenes, as electron-rich aromatic systems containing a soft sulfur donor atom, can coordinate to transition metals in various modes. These include η¹-coordination through the sulfur atom, η⁵-coordination where the entire ring acts as a cyclopentadienyl (B1206354) analogue, or η⁴-coordination through the diene system.

The coordination behavior is influenced by the substituents on the thiophene ring. The four methyl groups in this compound have two competing effects:

Electronic Effect: As electron-donating groups, the methyl substituents increase the electron density of the thiophene ring and the sulfur atom, enhancing its potential as a ligand.

Steric Effect: The bulk of the four methyl groups can sterically hinder the approach of a metal center, making coordination more difficult compared to less substituted thiophenes.

Studies on related compounds, such as 2,5-dimethylthiophene (B1293386), have shown they can form η⁵-complexes with manganese, [(η⁵-2,5-Me₂T)Mn(CO)₃]⁺. acs.org The reactivity of these complexes towards nucleophiles is dictated by the substitution pattern. In the case of this compound, nucleophilic attack on the ring would be unlikely, but reactions at the sulfur atom or the metal center could be explored. Furthermore, dithiolene complexes derived from substituted thiophenes, such as 5-methylthiophene-2,3-dithiolate, have been used to create a variety of transition metal complexes with interesting electronic and magnetic properties. researchgate.net

Although specific applications remain to be developed, the unique electronic and steric properties of this compound make it a candidate for the synthesis of novel organometallic complexes. These complexes could potentially serve as specialized catalysts where the bulky nature of the ligand could create a specific coordination environment to control selectivity in catalytic reactions.

Building Blocks in Organic Synthesis

Synthesis of Complex Organic Molecules

This compound represents a stable, fully substituted aromatic scaffold. While its inherent stability and lack of reactive C-H bonds on the ring limit its utility in common electrophilic substitution reactions, it can serve as a foundational core for building more complex structures. The reactivity of the thiophene ring can be accessed through reactions that target the sulfur atom or through metallation if one of the methyl groups is first functionalized.